9-(5-bromo-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Overview
Description
9-(5-bromo-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-bromo-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Propoxylation: The propoxy group is introduced via nucleophilic substitution, where a propyl halide reacts with the brominated phenyl compound in the presence of a base.
Cyclization: The formation of the octahydroacridine core involves a cyclization reaction, often facilitated by a Lewis acid catalyst.
Oxidation: The final step involves the oxidation of the intermediate to form the desired 1,8-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(5-bromo-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione to a diol or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Products may include diols or other reduced forms.
Substitution: Products include various substituted phenyl derivatives.
Scientific Research Applications
9-(5-bromo-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurodegenerative diseases.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 9-(5-bromo-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and the acridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 9-(5-bromo-2-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
- 9-(5-chloro-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
- 9-(5-bromo-2-ethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Uniqueness
The uniqueness of 9-(5-bromo-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group and the bromine atom on the phenyl ring, combined with the octahydroacridine core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
9-(5-bromo-2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO3/c1-2-11-27-19-10-9-13(23)12-14(19)20-21-15(5-3-7-17(21)25)24-16-6-4-8-18(26)22(16)20/h9-10,12,20,24H,2-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVXNNXYSHSOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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